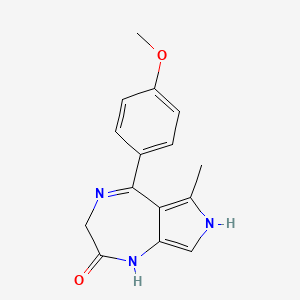
Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one, 3,7-dihydro-5-(p-methoxyphenyl)-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one, 3,7-dihydro-5-(p-methoxyphenyl)-6-methyl-: is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one, 3,7-dihydro-5-(p-methoxyphenyl)-6-methyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the diazepinone ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the p-methoxyphenyl and methyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Methods such as crystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one, 3,7-dihydro-5-(p-methoxyphenyl)-6-methyl-: can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of functional groups.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one, 3,7-dihydro-5-(p-methoxyphenyl)-6-methyl-:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials or chemicals.
Mecanismo De Acción
The mechanism by which Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one, 3,7-dihydro-5-(p-methoxyphenyl)-6-methyl- exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interaction with Receptors: Modulating receptor activity.
Pathway Modulation: Affecting specific biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one, 3,7-dihydro-5-(p-methoxyphenyl)-6-methyl- might include other heterocyclic compounds with similar ring structures, such as:
- Pyrrolopyrimidines
- Benzodiazepines
- Indoles
Uniqueness
The uniqueness of Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one, 3,7-dihydro-5-(p-methoxyphenyl)-6-methyl- lies in its specific structural features and potential applications. Its combination of functional groups and ring structure may confer unique chemical and biological properties.
Propiedades
Número CAS |
57435-91-3 |
|---|---|
Fórmula molecular |
C15H15N3O2 |
Peso molecular |
269.30 g/mol |
Nombre IUPAC |
5-(4-methoxyphenyl)-6-methyl-3,7-dihydro-1H-pyrrolo[3,4-e][1,4]diazepin-2-one |
InChI |
InChI=1S/C15H15N3O2/c1-9-14-12(7-16-9)18-13(19)8-17-15(14)10-3-5-11(20-2)6-4-10/h3-7,16H,8H2,1-2H3,(H,18,19) |
Clave InChI |
PGIFRZNPKQWGCQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CN1)NC(=O)CN=C2C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-4-yl)benzene-1,2-diol](/img/structure/B13796846.png)
![Propanamide, N-[4-[(1-formylethenyl)oxy]phenyl]-](/img/structure/B13796848.png)
![2-[2-(4-Fluorophenyl)-6-methylquinazolin-4-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B13796850.png)

![Methyl 4-(7-bromoimidazo[1,2-a]pyridin-2-yl)benzoate](/img/structure/B13796860.png)
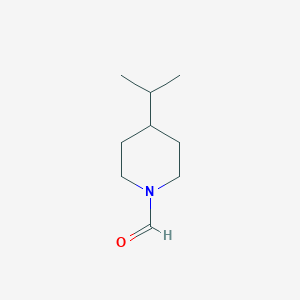
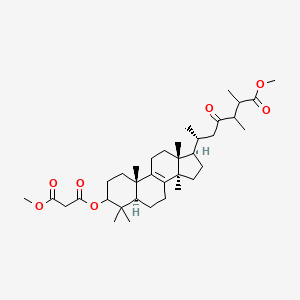
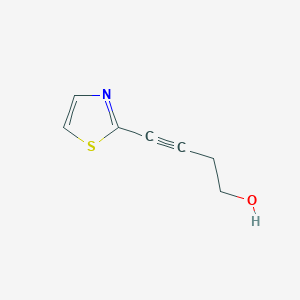


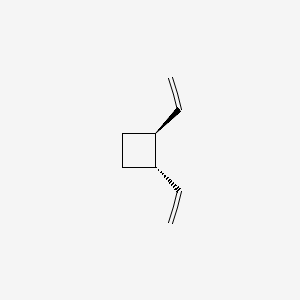
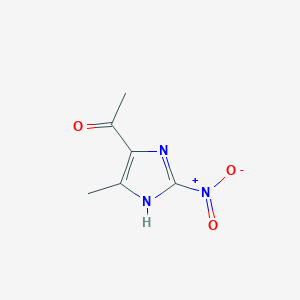
![2-Ethoxy-4-[(methoxymethoxy)methyl]pyridine](/img/structure/B13796930.png)
